molecular formula C21H28ClN5O3S B2678021 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide CAS No. 1189911-23-6

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide

Cat. No. B2678021
CAS RN: 1189911-23-6
M. Wt: 466
InChI Key: LQXDNIIZRJMCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H28ClN5O3S and its molecular weight is 466. The purity is usually 95%.
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Scientific Research Applications

Ligands for Melanocortin Receptors

Research into substituted piperazines, which share structural motifs with the provided compound, has explored their use as ligands for melanocortin receptors. A study detailed the synthesis and structural characterization of piperazine analogues aimed at targeting the melanocortin 4 receptor (MC4R), indicating the potential of such compounds in modulating receptor activity. These compounds exhibited selectivity for MC4R with submicromolar affinities, suggesting their utility in the development of therapeutic agents targeting melanocortin-related disorders (Mutulis et al., 2004).

CB1 Receptor Antagonists

Another study focused on benzhydrylpiperazine derivatives as hCB1 receptor antagonists, exploring the synthesis, biological evaluation, and asymmetric synthesis of these compounds. The findings highlighted the R-configuration as more active, demonstrating enhanced antagonistic activity for the hCB1 receptor. This research contributes to understanding the structural requirements for the activity of CB1 receptor antagonists and may inform the development of treatments for conditions related to the endocannabinoid system (Gao et al., 2011).

Antimicrobial Agents

The synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl] piperazine derivatives were investigated for their antimicrobial properties. Some synthesized compounds showed moderate activity against Gram-positive and Gram-negative bacteria and fungi, providing a basis for the development of new antimicrobial agents (J.V.Guna et al., 2009).

Lewis Basic Catalysts

Research into l-piperazine-2-carboxylic acid derived N-formamide demonstrated its utility as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This study presents the catalytic potential of piperazine derivatives in synthetic chemistry, offering pathways to synthesize a broad range of substrates with high yields and enantioselectivities (Wang et al., 2006).

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3S/c1-25-15-19(20(28)23-17-7-3-2-4-8-17)21(24-25)31(29,30)27-12-10-26(11-13-27)18-9-5-6-16(22)14-18/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDNIIZRJMCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

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